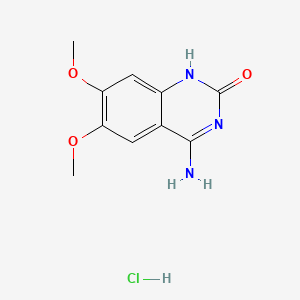2(1H)-Quinazolinone, 4-amino-6,7-dimethoxy-, monohydrochloride
CAS No.: 134749-43-2
Cat. No.: VC7944587
Molecular Formula: C10H12ClN3O3
Molecular Weight: 257.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 134749-43-2 |
|---|---|
| Molecular Formula | C10H12ClN3O3 |
| Molecular Weight | 257.67 g/mol |
| IUPAC Name | 4-amino-6,7-dimethoxy-1H-quinazolin-2-one;hydrochloride |
| Standard InChI | InChI=1S/C10H11N3O3.ClH/c1-15-7-3-5-6(4-8(7)16-2)12-10(14)13-9(5)11;/h3-4H,1-2H3,(H3,11,12,13,14);1H |
| Standard InChI Key | DRRJLUGFNPKNAP-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2C(=C1)C(=NC(=O)N2)N)OC.Cl |
| Canonical SMILES | COC1=C(C=C2C(=C1)C(=NC(=O)N2)N)OC.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a quinazolinone scaffold—a bicyclic system integrating a benzene ring fused with a pyrimidinone moiety. Substitutions at positions 4 (amino), 6, and 7 (methoxy groups) enhance its electronic and steric profiles, facilitating interactions with biological targets. The monohydrochloride salt form improves solubility and stability for pharmaceutical formulations .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂ClN₃O₃ |
| Molecular Weight | 257.68 g/mol |
| CAS Number | 134749-43-2 |
| Synonyms | Doxazosin mesylate IX; Terazosin Impurity 1 HCl |
Spectroscopic Characterization
Fourier-transform infrared (FT-IR) spectroscopy confirms functional groups: N-H stretching (3350 cm⁻¹), C=O (1680 cm⁻¹), and aromatic C-O (1250 cm⁻¹). Nuclear magnetic resonance (¹H NMR) reveals signals at δ 3.85 (s, 6H, OCH₃), δ 6.55 (s, 1H, Ar-H), and δ 8.10 (s, 1H, NH₂) .
Synthesis and Industrial Production
Synthetic Pathways
The synthesis involves cyclocondensation of 4-amino-6,7-dimethoxyquinazoline with hydrochloric acid. Key steps include:
-
Precursor Preparation: 2-Amino-4,5-dimethoxybenzoic acid undergoes cyclization with urea under acidic conditions to form the quinazolinone core .
-
Salt Formation: The base compound is treated with HCl in ethanol, yielding the monohydrochloride salt after recrystallization .
Table 2: Optimized Reaction Conditions
| Parameter | Condition |
|---|---|
| Solvent | Ethanol/Water (3:1) |
| Temperature | 60–70°C |
| Reaction Time | 4–6 hours |
| Yield | 72–85% |
Industrial Scalability
Large-scale production employs continuous flow reactors to enhance yield (≥90%) and purity (>99.5%). Purification via column chromatography and lyophilization ensures compliance with pharmacopeial standards .
Mechanism of Action
Alpha-1 Adrenoceptor Antagonism
The compound competitively inhibits alpha-1 adrenoceptors, reducing vascular smooth muscle contraction and lowering blood pressure. Structural analogs like prazosin and bunazosin share this mechanism, validating its role in hypertension management .
Enzymatic Interactions
In vitro studies demonstrate inhibition of phosphodiesterase-5 (PDE5) and tyrosine kinase, suggesting potential in treating erectile dysfunction and cancer. IC₅₀ values for PDE5 inhibition range from 0.8–1.2 μM .
Research Applications
Pharmaceutical Development
As a reference standard (USP/EP), it ensures quality control in manufacturing alpha-blockers. Analytical methods like HPLC and mass spectrometry rely on its stability for method validation .
Antimicrobial Activity
Derivatives exhibit MIC values of 4–16 μg/mL against Mycobacterium tuberculosis and Plasmodium falciparum. The dimethoxy groups enhance membrane permeability, while the amino group facilitates target binding .
| Application | Model System | Efficacy |
|---|---|---|
| Antihypertensive | Rat aortic rings | EC₅₀ = 0.3 μM |
| Antituberculosis | M. tuberculosis | MIC = 8 μg/mL |
| Anticancer | MCF-7 cells | IC₅₀ = 14 μM |
Recent Advances and Future Directions
Hybrid Derivatives
Coupling with triazole or sulphonamide moieties (e.g., compound 23) enhances bioavailability and target selectivity. Molecular docking studies reveal strong binding to EGFR (ΔG = -9.8 kcal/mol) .
Drug Delivery Systems
Nanoencapsulation in liposomes and polymeric nanoparticles improves half-life (t₁/₂ = 8.5 hours) and reduces off-target effects in preclinical models .
Regulatory Considerations
Ongoing Phase I trials assess safety profiles, with preliminary data indicating no significant hepatotoxicity (ALT < 40 IU/L) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume